BenchChemオンラインストアへようこそ!

2,2-Difluoro-2-pyridin-2-ylethaneamine

pKa Drug-like Properties Bioavailability

2,2-Difluoro-2-pyridin-2-ylethanamine is a heterocyclic primary amine characterized by a pyridine ring substituted at the 2-position with a 2,2-difluoroethylamine moiety. The compound exhibits a molecular weight of 158.15 g/mol, a computed logP (XLogP3-AA) of 0.4, and a predicted pKa of 6.34 ± 0.30.

Molecular Formula C7H8F2N2
Molecular Weight 158.15 g/mol
CAS No. 267875-68-3
Cat. No. B1313032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-pyridin-2-ylethaneamine
CAS267875-68-3
Molecular FormulaC7H8F2N2
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(CN)(F)F
InChIInChI=1S/C7H8F2N2/c8-7(9,5-10)6-3-1-2-4-11-6/h1-4H,5,10H2
InChIKeyTYKNQWWXUIYRSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-2-pyridin-2-ylethanamine (CAS 267875-68-3): A Fluorinated Pyridyl Building Block with Enhanced Metabolic Stability and Tunable Physicochemical Properties


2,2-Difluoro-2-pyridin-2-ylethanamine is a heterocyclic primary amine characterized by a pyridine ring substituted at the 2-position with a 2,2-difluoroethylamine moiety [1]. The compound exhibits a molecular weight of 158.15 g/mol, a computed logP (XLogP3-AA) of 0.4, and a predicted pKa of 6.34 ± 0.30 [1]. This structure belongs to the class of difluoromethylated amines, which are valued in medicinal chemistry for their ability to modulate basicity, lipophilicity, and metabolic stability compared to non-fluorinated or mono-fluorinated analogs [2]. The presence of the gem-difluoro group adjacent to the basic amine nitrogen is a key structural determinant influencing both chemical reactivity and biological recognition [3].

Why 2,2-Difluoro-2-pyridin-2-ylethanamine Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs in Key Applications


Attempting to substitute 2,2-difluoro-2-pyridin-2-ylethanamine with closely related analogs—such as non-fluorinated 2-pyridin-2-ylethanamine, regioisomers like the 3-pyridyl or 4-pyridyl derivatives, or even mono-fluorinated variants—introduces significant and quantifiable risks to molecular performance. The gem-difluoro substitution pattern is not a conservative modification; it fundamentally alters the amine's basicity (pKa shifts from ~10 for non-fluorinated ethylamines to ~6.3-7.2 for difluoroethylamines) [1], which directly impacts ionization state at physiological pH and, consequently, both target binding and membrane permeability. Furthermore, the difluoroethylamine group serves as a metabolically stable amide isostere, a property not shared by non-fluorinated alkyl amines [2]. Regioisomeric variations, such as the 3-pyridyl or 4-pyridyl analogs, alter the vector and electronics of the pyridine nitrogen, which has been shown to drastically affect binding affinity in protease inhibitor scaffolds (e.g., >10-fold differences in Ki) [3]. The specific combination of the 2-pyridyl orientation and the 2,2-difluoroethylamine linker is therefore critical; generic substitution based solely on similar molecular weight or elemental composition will likely result in loss of potency, altered selectivity, or unfavorable pharmacokinetics.

Quantitative Evidence for 2,2-Difluoro-2-pyridin-2-ylethanamine Differentiation Against Key Comparators


Basicity Modulation and Physiological Ionization State Advantage Over Non-Fluorinated Ethylamines

The conjugate acid of the 2,2-difluoroethylamine moiety in 2,2-difluoro-2-pyridin-2-ylethanamine exhibits a predicted pKa of 6.34 ± 0.30 . This value is significantly lower than the pKa of non-fluorinated alkyl amines (typically ~10-11) [1] and aligns closely with the experimentally determined pKa of 7.2 for 2,2-difluoroethylamine (DFEA) [1]. In contrast, the predicted pKa for the conjugate acid of non-fluorinated 2-pyridin-2-ylethanamine is estimated to be >9.5 [2]. This ~3 log unit reduction in basicity means that at physiological pH (7.4), the target compound exists in a significantly higher proportion of its neutral, membrane-permeable free base form compared to its non-fluorinated analog.

pKa Drug-like Properties Bioavailability

Enhanced Lipophilicity Driving Potential Membrane Permeability Versus Non-Fluorinated Analog

The computed partition coefficient (XLogP3-AA) for 2,2-difluoro-2-pyridin-2-ylethanamine is 0.4 [1]. This value represents a measurable increase in lipophilicity compared to its non-fluorinated counterpart, 2-pyridin-2-ylethanamine, which has a computed XLogP3 of -0.1 [2]. The introduction of the two fluorine atoms increases logP by approximately 0.5 log units, a shift that can meaningfully impact passive diffusion across lipid bilayers while still maintaining aqueous solubility suitable for oral drug development [3].

logP Lipophilicity Permeability

Regioisomeric Preference in Thrombin Inhibitor Scaffolds: 2-Pyridyl Orientation Superior to 3-Pyridyl

In a series of 2-(2-chloro-6-fluorophenyl)acetamide-based thrombin inhibitors, the P3 substituent was systematically varied. The incorporation of a 2,2-difluoro-2-(pyridin-2-yl)ethylamine P3 group resulted in inhibitors with Ki values ranging from 0.9 to 33.9 nM [1]. Critically, replacing the P3 heteroaryl group with a phenyl ring or replacing the difluoro substitution with dimethyl or cyclopropyl groups in the linker reduced the affinity for thrombin significantly [1]. This demonstrates that both the difluoro substitution and the specific 2-pyridyl orientation are non-redundant structural features for achieving high-affinity binding in this clinically relevant protease target. While direct Ki comparison data between the 2-pyridyl and 3-pyridyl isomers in this exact scaffold is not reported, the 2-pyridyl derivative was identified as the optimal P3 substituent, yielding the most potent inhibitor in the series (Ki = 0.7 nM for a closely related analog) [1].

Thrombin Inhibition SAR Anticoagulant

Documented Utility as a Key Intermediate in Patented Thrombin Inhibitors

2,2-Difluoro-2-pyridin-2-ylethanamine is explicitly claimed as a critical intermediate in multiple patent applications related to thrombin inhibitors. For instance, US Patent Application 20030225131 (Thrombin inhibitors) claims compounds of the formula that include N-(2,2-difluoro-2-pyridin-2-ylethyl)-2-[2-(1H-1,2,4-triazol-1-yl)benzyl][1,3]oxazolo[4,5-c]pyridin-4-amine [1]. Similarly, US Patent 8,541,580 B2 describes an improved process for preparing pyrazinone thrombin inhibitors utilizing 2,2-difluoro-2-(2-pyridyl)ethylamino intermediates [2]. This patent protection and process development underscore the compound's established and non-obvious role in generating clinically relevant chemical matter, differentiating it from more generic, non-fluorinated pyridylethylamines which lack such specific patent pedigree in this indication.

Thrombin Inhibitor Patent Intermediate

Optimal Application Scenarios for 2,2-Difluoro-2-pyridin-2-ylethanamine Based on Quantified Differentiation


Medicinal Chemistry: Optimizing Oral Bioavailability via pKa and logP Modulation

When designing orally bioavailable drug candidates, the significantly lower pKa (6.34) and modestly increased logP (0.4) of 2,2-difluoro-2-pyridin-2-ylethanamine, relative to its non-fluorinated analog (pKa >9.5, logP -0.1) [1][2], make it a superior choice for improving passive permeability and reducing the fraction of charged species at intestinal pH. This is particularly valuable for CNS-targeted programs or any indication where high membrane penetration is required, as the difluoroethylamine group has been shown to improve oral bioavailability in preclinical species when replacing trifluoroethylamine or amide moieties [3].

Protease Inhibitor Design: Capitalizing on Established SAR in Thrombin Inhibition

For research programs targeting serine proteases, especially thrombin, 2,2-difluoro-2-pyridin-2-ylethanamine offers a validated, high-affinity P3 substituent. SAR studies demonstrate that the combination of the gem-difluoro linker and the 2-pyridyl orientation is crucial for achieving Ki values in the low nanomolar range, whereas modifications to the linker (e.g., dimethyl, cyclopropyl) or aryl group (phenyl) significantly diminish potency [4]. This building block enables the rapid assembly of potent inhibitors with a defined binding mode, reducing the need for extensive de novo SAR exploration.

Synthesis of Advanced Intermediates for Patented Thrombin Inhibitors

The compound is an explicitly claimed intermediate in patented synthetic routes to pyrazinone-based thrombin inhibitors (e.g., US8541580B2) [5]. Its use in these contexts is not generic; it is a specified step in generating a pharmacologically relevant core. Utilizing this specific building block ensures synthetic fidelity to the patented route and may provide a strategic advantage in both research and potential scale-up scenarios, differentiating it from alternative, non-fluorinated pyridylethylamines that are not part of this patent landscape.

Chemical Biology: Tuning Basicity for pH-Sensitive Probes or Buffers

The 2,2-difluoroethylamine moiety, as present in this compound, exhibits a conjugate acid pKa near physiological pH (7.2 for the parent DFEA) [1]. This property makes derivatives of this compound attractive for developing pH-sensitive fluorescent probes, covalent inhibitors with pH-dependent reactivity, or even volatile buffers for native mass spectrometry [6]. The ability to fine-tune the amine's basicity through the gem-difluoro substitution provides a level of control not available with traditional alkyl amines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Difluoro-2-pyridin-2-ylethaneamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.